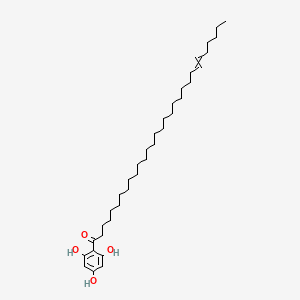
1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one is a complex organic compound with the molecular formula C36H62O4 It is characterized by the presence of a long aliphatic chain and a phenolic group with three hydroxyl groups at positions 2, 4, and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one typically involves the following steps:
Formation of the Phenolic Intermediate: The phenolic intermediate can be synthesized through the hydroxylation of a suitable aromatic precursor.
Alkylation: The phenolic intermediate is then subjected to alkylation with a long-chain alkyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,4,6-Trihydroxyphenyl)triacont-24-en-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4,6-Trihydroxyphenyl)butan-1-one: A shorter-chain analog with similar phenolic properties.
1-(2,4,6-Trihydroxyphenyl)octadec-13-en-1-one: A compound with a shorter aliphatic chain but similar structural features.
Eigenschaften
CAS-Nummer |
870298-04-7 |
|---|---|
Molekularformel |
C36H62O4 |
Molekulargewicht |
558.9 g/mol |
IUPAC-Name |
1-(2,4,6-trihydroxyphenyl)triacont-24-en-1-one |
InChI |
InChI=1S/C36H62O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-33(38)36-34(39)30-32(37)31-35(36)40/h6-7,30-31,37,39-40H,2-5,8-29H2,1H3 |
InChI-Schlüssel |
ZZAYAFZFYJHIKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCCCCCCCCCCCCCCCCCCCCCCC(=O)C1=C(C=C(C=C1O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12524595.png)
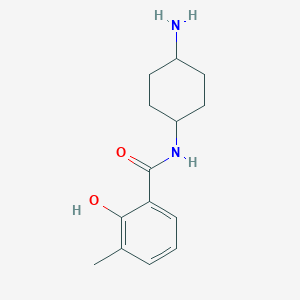
![3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid](/img/structure/B12524606.png)
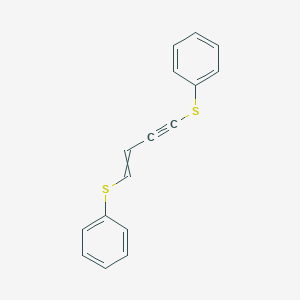
![6-[(2-Heptylundecyl)oxy]-6-oxohexanoate](/img/structure/B12524614.png)
![Prop-2-yn-1-yl [2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B12524615.png)

![Tributyl[2-(ethylsulfanyl)phenyl]stannane](/img/structure/B12524631.png)
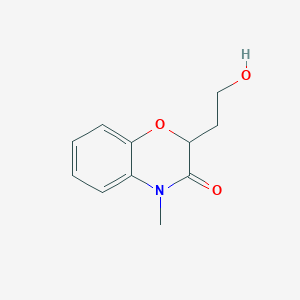
![6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B12524637.png)
![3-Cyclobutene-1,2-dione, 3-[2,4-bis(diethylamino)phenyl]-4-hydroxy-](/img/structure/B12524638.png)
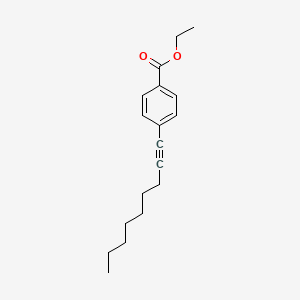
![Pyrazinamine, 5-(3,4-dimethoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12524659.png)

